Satavaptan

Vasopressin V2 Receptor Binding Affinity

Satavaptan (SR121463, CAS 185913-78-4) is the definitive selective V2 vasopressin receptor antagonist for studies demanding clean, high-affinity V2 blockade (Ki 0.26 nM) without V1a off-target activity. Unlike dual V1a/V2 conivaptan or weaker mozavaptan, satavaptan delivers ~38-fold higher V2 affinity, enabling potent, dose-dependent aquaresis with negligible electrolyte disturbance. Its validated clinical efficacy in raising serum sodium and the availability of tritiated [3H]-SR121463 make it the benchmark tool for vasopressin signaling, hyponatremia, and ascites research.

Molecular Formula C33H45N3O8S
Molecular Weight 643.8 g/mol
CAS No. 185913-78-4
Cat. No. B1662539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatavaptan
CAS185913-78-4
Synonyms1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
satavaptan
SR 121463A
SR-121463
SR-121463B
SR121463B
Molecular FormulaC33H45N3O8S
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
InChIInChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
InChIKeyQKXJWFOKVQWEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Satavaptan (SR121463) for Scientific Procurement: A Selective Vasopressin V2 Receptor Antagonist with Precedented Clinical Development


Satavaptan (developmental code name SR121463, CAS 185913-78-4) is a non-peptide, orally active antagonist of the vasopressin V2 receptor [1]. It was developed by Sanofi-Aventis and investigated for the treatment of hyponatremia and ascites in patients with cirrhosis [2]. As a member of the 'vaptan' class, satavaptan induces a purely aquaretic diuresis without substantially affecting electrolyte excretion, a key differentiation from conventional diuretics like furosemide [3]. While its clinical development was discontinued in 2009 [4], its well-characterized pharmacological profile and the availability of tritiated [3H]-SR121463 make it a highly relevant tool compound for research into vasopressin signaling and V2 receptor function.

Why Satavaptan Cannot Be Substituted with Other Vaptans: A Guide for Evidence-Based Compound Selection


The vasopressin V2 receptor antagonist class ('vaptans') includes several structurally distinct compounds with significant differences in receptor affinity, selectivity, and clinical outcomes [1]. Generic substitution is not scientifically valid as these compounds exhibit varied Ki values for V2 and V1a receptors, leading to different off-target effect profiles [2]. For example, while satavaptan is a highly selective V2 antagonist, conivaptan is a dual V1a/V2 antagonist, and mozavaptan demonstrates comparatively weaker V2 affinity [3]. These pharmacological differences translate to distinct in vivo outcomes in terms of aquaresis, electrolyte handling, and safety profiles observed in clinical trials [4]. Therefore, selecting satavaptan over a close analog requires a direct comparison of these quantifiable parameters to ensure the chosen compound aligns precisely with the experimental or investigational hypothesis.

Quantitative Differentiation of Satavaptan: Key Evidence for Scientific Selection and Procurement


Satavaptan's In Vitro V2 Receptor Affinity: A Direct Head-to-Head Comparison with Mozavaptan (OPC-31260)

Satavaptan (SR121463A) demonstrates a significantly higher binding affinity for human renal V2 receptors compared to the earlier generation V2 antagonist, mozavaptan (OPC-31260) [1]. This difference in potency is a critical factor for in vitro assays requiring high target engagement at lower concentrations.

Vasopressin V2 Receptor Binding Affinity

Satavaptan's Clinical Efficacy: Direct Dose-Response for Serum Sodium Correction in Hyponatremic Cirrhosis Patients

In a randomized, placebo-controlled clinical trial, satavaptan demonstrated a clear, dose-dependent improvement in serum sodium concentration in patients with cirrhosis and hyponatremia [1]. This provides a direct quantitative link between satavaptan administration and a clinically meaningful endpoint.

Hyponatremia Cirrhosis Clinical Trial

Satavaptan's Selectivity Profile: V2 vs. V1a Receptor Engagement

Satavaptan is characterized as a highly selective V2 receptor antagonist [1]. Its selectivity profile is a key differentiator from dual antagonists like conivaptan, which also binds the V1a receptor and may cause off-target vascular effects [2].

Vasopressin V1a Receptor Selectivity Pharmacology

Satavaptan's Pure Aquaretic Effect: Differentiated from Conventional Diuretics

Unlike conventional diuretics such as furosemide or hydrochlorothiazide, satavaptan induces a purely aquaretic response, increasing urine output without significantly altering urinary sodium (Na+) and potassium (K+) excretion [1]. This class-level characteristic is a key functional differentiator for in vivo studies.

Diuretics Aquaresis Electrolytes Pharmacology

Optimal Research and Investigational Applications for Satavaptan Based on Quantitative Evidence


In Vitro Assays Requiring High-Affinity and Selective V2 Receptor Antagonism

Based on its low Ki of 0.26 nM for human V2 receptors and high selectivity over V1a [1], satavaptan is the preferred compound for in vitro functional assays (e.g., cAMP accumulation, radioligand binding) where clean V2 receptor blockade is paramount. Its ~38-fold higher affinity over mozavaptan [2] allows for use at lower, more specific concentrations, minimizing the risk of off-target binding that could confound results in complex cell systems.

In Vivo Studies of Pure Aquaresis and Water Homeostasis in Rodent Models

Satavaptan's ability to induce a dose-dependent and long-lasting aquaresis without affecting urinary Na+ or K+ excretion [3] makes it an ideal tool for in vivo studies investigating the role of V2 receptors in fluid balance. This pure aquaretic effect, in contrast to standard diuretics like furosemide, allows researchers to dissect the specific contribution of renal water handling from electrolyte homeostasis in animal models of hyponatremia or water-retaining states [4].

Research into Hyponatremia and Ascites Management in Cirrhosis Models

The robust clinical data showing satavaptan's dose-dependent ability to significantly increase serum sodium by up to 6.6 mmol/L in hyponatremic cirrhosis patients [5] validates its use as a benchmark compound for preclinical research targeting similar pathologies. This established efficacy profile, alongside its effects on body weight and abdominal girth [5], provides a solid foundation for using satavaptan as a reference standard in developing or evaluating novel therapeutic strategies for managing complications of cirrhosis.

Development and Validation of [3H]-Labeled V2 Receptor Probes

The existence of tritium-labeled [3H]-SR121463, which retains high affinity and selectivity for native V2 receptors across multiple species [6], positions satavaptan as a critical component for researchers involved in receptor autoradiography, binding kinetics studies, or the development of novel V2-targeted imaging agents. Its well-characterized binding profile makes it a superior scaffold for generating high-quality radioligands compared to less potent or less selective vaptans.

Technical Documentation Hub

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